molecular formula C14H16N2O5S B2854706 Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 514218-53-2

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2854706
CAS No.: 514218-53-2
M. Wt: 324.35
InChI Key: VUDYKUBUYUZITN-UHFFFAOYSA-N
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Description

Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with cyanoacetyl and methyl groups, as well as diethyl ester functionalities. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylthiophene-2,4-dicarboxylic acid diethyl ester as the starting material.

  • Cyanoacetylation: The cyanoacetyl group is introduced through a cyanoacetylation reaction, where cyanoacetic acid or its derivatives react with the thiophene derivative under specific conditions.

  • Amination: The cyanoacetyl group is then converted to an amide by reacting with an appropriate amine source, such as ammonia or an amine derivative.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield. Common catalysts include acids or bases, while solvents can range from polar to non-polar types depending on the specific reaction.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the cyano group to an amine, leading to the formation of different derivatives.

  • Substitution: Substitution reactions at the thiophene ring can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amines: Formed through reduction of the cyano group.

  • Substituted Thiophenes: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound's biological activity is being explored for potential therapeutic applications, such as enzyme inhibition or receptor binding. Medicine: Research is ongoing to determine its efficacy in treating various diseases, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The cyanoacetyl group can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • N-Cyanoacetylurethane: Similar in structure but lacks the thiophene ring.

  • 3-Methylthiophene-2,4-dicarboxylic acid diethyl ester: The core structure without the cyanoacetyl group.

  • Cyanoacetic acid derivatives: Related compounds with cyanoacetyl functionality but different core structures.

Uniqueness: Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate stands out due to its combination of cyanoacetyl and thiophene functionalities, which provides unique chemical and biological properties not found in the similar compounds listed above.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

diethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-4-20-13(18)10-8(3)11(14(19)21-5-2)22-12(10)16-9(17)6-7-15/h4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYKUBUYUZITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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